N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3/c21-20(22,23)16-8-7-13(11-24-16)19(28)25-14-5-2-1-4-12(14)10-17-26-18(27-30-17)15-6-3-9-29-15/h1-9,11H,10H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCCEBRNKFGBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Final Assembly: The final step involves the coupling of the oxadiazole-furan intermediate with the nicotinamide derivative, often using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Studies have shown that compounds containing oxadiazole rings exhibit significant antimicrobial activities. For example, derivatives similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide have been effective against drug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
- The minimum inhibitory concentrations (MICs) of related compounds have been reported as low as 0.25 μg/mL, indicating potent antibacterial effects .
- Antiviral and Antifungal Activities :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-(1,3,4-oxadiazol-2-yl)benzamides against various multidrug-resistant strains. The results indicated that modifications in the chemical structure directly influenced the antibacterial activity. For instance, specific substitutions on the oxadiazole ring enhanced potency against S. aureus .
| Compound | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| HSGN-94 | Structure | 0.25 | Antimicrobial |
| V030-3882 | Structure | 0.5 | Antiviral |
Case Study 2: In Vivo Studies
In vivo studies demonstrated the effectiveness of similar compounds in murine models of infection. The compounds not only inhibited bacterial growth but also reduced pro-inflammatory cytokines in treated animals .
Mechanism of Action
The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the furan and oxadiazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on substituent effects, molecular weights, and synthetic routes.
Nicotinamide Derivatives with Trifluoromethyl Groups
- Compound 20 employs a saturated tetrahydrofuran moiety, likely enhancing conformational flexibility but reducing aromatic π-π interactions . The target compound’s oxadiazole-furan linker may improve binding affinity in biological targets (e.g., enzyme active sites) due to planar geometry and hydrogen-bonding capacity.
Furan-Containing Pesticidal Analogs
- Flutolanil (N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide): Shares a trifluoromethyl-substituted aromatic core but lacks the oxadiazole-furan system. It functions as a fungicide via succinate dehydrogenase inhibition .
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Incorporates a tetrahydrofuran ring but uses a cyclopropane-carboxamide scaffold. Its activity against Botrytis spp. highlights the importance of furan-derived motifs in agrochemical design .
Nicotinamide Derivatives with Heterocyclic Linkers
- Stage 14.1 (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide: Features a pyrrolidinyl substituent instead of oxadiazole, with a molecular weight of 468.3 [M + H]+. The hydroxyl group may enhance solubility but reduce membrane permeability compared to the target compound .
- N-[5-((3R)-3-Tert-butyl-6-heptyl-1,2-dioxan-3-yl)-6-(dimethylamino)-3-(4-fluorophenyl)pyridin-2-yl]-N-methylmethanesulfonamide: Contains a dioxane ring and sulfonamide group, emphasizing the role of bulky substituents in modulating pharmacokinetics .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s oxadiazole ring can be synthesized via cyclization of amidoximes, as demonstrated in analogs like compound 19 .
- Metabolic Stability: Trifluoromethyl groups in nicotinamide derivatives (e.g., flutolanil) are known to resist oxidative degradation, suggesting similar advantages for the target compound .
- Bioactivity Gaps: While structural analogs (e.g., flubendiamide, chlorantraniliprole) show ryanodine receptor modulation , the target compound’s specific mode of action remains uncharacterized.
Biological Activity
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that incorporates several bioactive moieties. This article explores its biological activities, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a furan ring, which are known to enhance the pharmacological properties of similar compounds. The presence of the oxadiazole moiety contributes to its biological activity by interacting with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂F₃N₃O₃ |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl-6-(trifluoromethyl)nicotinamide |
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antimycobacterial Activity : Similar oxadiazole derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4–8 µM .
- Gram-positive Bacteria : Studies on related compounds have indicated strong activity against Staphylococcus aureus and other Gram-positive bacteria, with MIC values as low as 1.56 µg/mL .
Anticancer Activity
The compound's structure suggests potential anticancer properties. For example:
- Cytotoxicity : Oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2), with IC50 values indicating moderate to high activity .
The mechanism by which these compounds exert their biological activity often involves:
- Inhibition of Key Enzymes : Many oxadiazole derivatives act as enzyme inhibitors, disrupting essential metabolic pathways in bacteria and cancer cells.
- Alteration of Membrane Integrity : Some studies suggest that these compounds can compromise bacterial cell membranes, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole core in this compound?
- Methodological Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, in analogous compounds, a two-step process involving (i) condensation of nitrile derivatives with hydroxylamine to form amidoximes and (ii) cyclization with activated carboxylic acids (e.g., using EDCI or DCC as coupling agents) has achieved yields >85% . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like open-chain intermediates.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : The furan-2-yl proton signals appear as doublets in the δ 6.3–7.5 ppm range, while the trifluoromethyl group causes splitting in adjacent protons (δ 7.8–8.2 ppm) due to coupling with fluorine .
- 13C-NMR : The oxadiazole carbons resonate at δ 165–170 ppm (C-5) and δ 95–100 ppm (C-3), with the trifluoromethyl carbon visible at δ 120–125 ppm (q, J = 35 Hz) .
- IR : Stretching vibrations for C=O (nicotinamide) appear at ~1680 cm⁻¹, and NH stretches (amide) at ~3300 cm⁻¹. The oxadiazole ring shows absorption at 1600–1650 cm⁻¹ .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. For high-purity isolation (>95%), recrystallization from ethanol/water mixtures is preferred, leveraging differences in solubility between the target compound and impurities .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s bioactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates π-π stacking interactions with biological targets. Comparative SAR studies using analogs with -CF₃ vs. -CH₃ substitutions reveal improved IC₅₀ values (e.g., 10 nM vs. 120 nM in kinase inhibition assays) due to increased hydrophobic interactions and reduced oxidative metabolism .
Q. What experimental approaches can resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Solubility Profiling : Use a standardized shake-flask method with HPLC quantification. For example, measure solubility in DMSO (high), aqueous buffers (pH 1–10), and simulated biological fluids.
- Co-solvent Systems : If solubility in aqueous media is <1 µM, employ co-solvents like PEG-400 or cyclodextrin derivatives to enhance dissolution without altering conformational stability .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases). The furan-2-yl group’s planar geometry facilitates π-orbital stacking with aromatic residues (Phe, Tyr).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Q. What strategies mitigate oxidative degradation of the furan-2-yl moiety during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
